molecular formula C8H10BrN3O B2970246 1-(3-Amino-4-bromophenyl)-3-methylurea CAS No. 1556188-40-9

1-(3-Amino-4-bromophenyl)-3-methylurea

Cat. No.: B2970246
CAS No.: 1556188-40-9
M. Wt: 244.092
InChI Key: ATBQWEDUSFDNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Amino-4-bromophenyl)-3-methylurea ( 1556188-40-9) is a brominated aromatic urea derivative of interest in chemical and pharmaceutical research. With a molecular formula of C 8 H 10 BrN 3 O and a molecular weight of 244.09, this compound is characterized by the presence of both an amino and a bromo substituent on its phenyl ring, alongside a methylurea functional group [ citation 1 ][ citation 4 ]. This structure makes it a valuable intermediate for synthesizing more complex molecules. Compounds within the substituted urea class, particularly those featuring bromophenyl groups, are investigated for their potential bioactivity [ citation 3 ]. For instance, related urea derivatives have been identified as potent, irreversible inhibitors of the enzyme myeloperoxidase (MPO), which is a key player in inflammatory diseases and a potential therapeutic target [ citation 3 ]. As such, this compound serves as a versatile building block in medicinal chemistry for the discovery and development of new pharmacological agents. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals [ citation 4 ].

Properties

IUPAC Name

1-(3-amino-4-bromophenyl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBQWEDUSFDNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-bromophenyl)-3-methylurea typically involves the reaction of 3-amino-4-bromophenyl isocyanate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: Preparation of 3-amino-4-bromophenyl isocyanate by reacting 3-amino-4-bromophenylamine with phosgene.

    Step 2: Reaction of 3-amino-4-bromophenyl isocyanate with methylamine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-bromophenyl)-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Amino-4-bromophenyl)-3-methylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-bromophenyl)-3-methylurea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Substituted Phenylureas

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features
1-(3-Amino-4-bromophenyl)-3-methylurea 3-NH₂, 4-Br C₈H₁₀BrN₃O 244.09 Amino group enhances solubility; bromine increases polarizability.
DCPMU (1-(3,4-Dichlorophenyl)-3-methylurea) 3-Cl, 4-Cl C₈H₈Cl₂N₂O 235.07 Herbicide metabolite; lipophilic due to chlorine substituents.
DCPU (1-(3,4-Dichlorophenyl)urea) 3-Cl, 4-Cl C₇H₆Cl₂N₂O 221.04 Primary metabolite of diuron; lacks methyl group on urea.
1-(3,5-Dichlorophenyl)-3-methylurea 3-Cl, 5-Cl C₈H₈Cl₂N₂O 235.07 Chlorine at meta positions reduces steric hindrance.
1-(4-Isopropylphenyl)-3-methylurea 4-(CH(CH₃)₂) C₉H₁₂N₂O 178.22 Hydrophobic isopropyl group enhances membrane permeability.
1-(3-Chloro-p-tolyl)-3-methylurea 3-Cl, 4-CH₃ C₉H₁₁ClN₂O 216.66 Methyl group stabilizes aromatic ring; chloro substituent increases electronegativity.

Environmental and Toxicological Profiles

  • Persistence: Chlorinated phenylureas (e.g., DCPMU) persist in soil and water due to their resistance to microbial degradation. The amino group in the target compound may increase biodegradability.
  • Toxicity: Chlorinated analogs are associated with endocrine-disrupting effects in aquatic organisms.

Key Research Findings

Metabolic Pathways: DCPMU and DCPU are critical intermediates in diuron degradation, forming 3,4-dichloroaniline as a terminal metabolite. The amino group in the target compound may lead to alternative metabolic routes, such as deamination or conjugation.

Crystallography: Hydrogen-bonding patterns in phenylureas influence crystal packing. The amino group in the target compound could enable unique supramolecular architectures compared to halogenated analogs.

Environmental Impact : Chlorinated phenylureas are prioritized in environmental monitoring due to their persistence. Brominated derivatives like the target compound may require updated regulatory frameworks.

Biological Activity

1-(3-Amino-4-bromophenyl)-3-methylurea is a synthetic organic compound that has attracted attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C10_{10}H11_{11}BrN2_{2}O
  • CAS Number : 1556188

This compound features a brominated phenyl group, an amino group, and a methylurea moiety, which contribute to its biological activity.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in various metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.
  • Receptor Binding : Its structure allows it to interact with specific receptors, modulating their activity and influencing cellular responses.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound in various contexts:

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was linked to apoptosis induction through caspase activation .
  • Antimicrobial Properties : Research indicated that the compound showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods .
  • Anti-inflammatory Effects : In vivo studies revealed that this compound reduced inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent .

Data Table: Summary of Biological Activities

Activity TypeModel/System UsedObserved EffectReference
AnticancerCancer cell lines (e.g., HeLa)Induction of apoptosis
AntimicrobialBacterial strains (e.g., E. coli)Significant reduction in bacterial growth
Anti-inflammatoryAnimal models (e.g., arthritis model)Decrease in inflammation markers

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Amino-4-bromophenyl)-3-methylurea, and what key reaction parameters influence yield?

  • Methodology : Synthesis typically involves coupling aryl amines with methyl isocyanate derivatives. A common approach is reacting 3-amino-4-bromoaniline with methyl isocyanate in anhydrous acetonitrile under reflux (65–80°C) with a catalytic base like DABCO (1,4-diazabicyclo[2.2.2]octane) to enhance reactivity .
  • Critical Parameters : Solvent polarity, reaction temperature, and stoichiometric ratios (e.g., 1.2:1 molar ratio of carbamate to amine) significantly affect yield. Impurities from incomplete coupling or bromine displacement require purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to verify urea linkage (NH peaks at δ 8.5–9.5 ppm) and bromine/amino substituent positions.
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) to confirm molecular ion ([M+H]+^+ at m/z 258.0) and assess purity (>95%) .

Advanced Research Questions

Q. How do hydrogen-bonding motifs influence the crystal packing and stability of this compound?

  • Methodology : Perform SCXRD and analyze hydrogen-bonding networks using graph set notation (e.g., R22(8)\mathbf{R}_2^2(8) motifs for urea-urea interactions). Compare with Etter’s rules to predict aggregation patterns .
  • Key Findings : The amino and urea groups form intermolecular N–H···O bonds, while bromine’s steric bulk may disrupt π-π stacking. Disorder in bromine positions (due to high electron density) requires careful refinement in SHELXL .

Q. What are the metabolic degradation pathways of this compound in environmental or biological systems?

  • Experimental Design :

  • In Vitro Studies : Incubate with liver microsomes or soil microbiota, then analyze metabolites via HPLC-MS/MS.
  • Expected Metabolites : Debromination to 1-(3-aminophenyl)-3-methylurea or deamination to 1-(4-bromophenyl)-3-methylurea, identified by characteristic fragment ions (e.g., loss of NH3_3 or HBr) .

Q. How can contradictory bioactivity data across studies be resolved, particularly regarding substituent effects?

  • Analysis Framework :

  • Comparative Studies : Synthesize analogs (e.g., replacing Br with Cl or CH3_3) and test bioactivity/persistence. For example, bromine’s electron-withdrawing effect may reduce hydrolysis rates compared to chlorine .
  • Statistical Modeling : Use QSAR (Quantitative Structure-Activity Relationship) to correlate substituent electronegativity/logP with activity .

Q. What crystallographic software tools are optimal for resolving structural disorder in this compound?

  • Tools : SHELX suite (SHELXL for refinement, SHELXS for structure solution) to model bromine disorder. Use ORTEP-3 for visualizing anisotropic displacement parameters .
  • Best Practices : Apply "ISOR" restraints to manage thermal motion artifacts in bromine atoms. Validate with R-factor convergence (<0.05) and residual density maps .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported solubility or stability data?

  • Validation Protocol :

  • Solubility : Measure in DMSO, acetonitrile, and water using gravimetric analysis. Compare with computational predictions (COSMO-RS).
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking. Bromine’s lability may explain variability in aqueous stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.